2,6-Diethylbenzonitrile

Catalog No.
S14461432
CAS No.
6575-14-0
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylbenzonitrile

CAS Number

6575-14-0

Product Name

2,6-Diethylbenzonitrile

IUPAC Name

2,6-diethylbenzonitrile

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3

InChI Key

CJMUUZJMEHARSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C#N

2,6-Diethylbenzonitrile is an organic compound with the molecular formula C9H11N\text{C}_9\text{H}_{11}\text{N} and a molecular weight of approximately 147.19 g/mol. It features a benzonitrile structure where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is categorized under nitriles, which are characterized by the presence of a cyano group (CN-C\equiv N). The IUPAC name for this compound is 2,6-diethylbenzonitrile, and its CAS registry number is 6575-13-9 .

Typical of nitriles, including:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic attack by reagents such as Grignard reagents or organolithium compounds, leading to the formation of corresponding amines after hydrolysis.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid (2,6-diethylbenzoic acid) and ammonia.
  • Reduction: It can be reduced to 2,6-diethylbenzylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Several methods exist for synthesizing 2,6-diethylbenzonitrile:

  • From Ethylbenzene: Ethylbenzene can be nitrated to form ethylbenzonitrile, followed by further reactions to introduce additional ethyl groups.
  • Via Friedel-Crafts Alkylation: This method involves the alkylation of benzonitrile with ethyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including nitration, reduction, and alkylation processes .

2,6-Diethylbenzonitrile finds applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: It may be used in the development of polymers or as a solvent due to its chemical stability.
  • Research: Useful in studies related to nitriles and their derivatives in various

Several compounds share structural similarities with 2,6-diethylbenzonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzonitrileSingle ethyl group at any positionSimpler structure; less steric hindrance
2-EthylbenzonitrileOne ethyl group at position 2Less bulky than 2,6-diethyl variant
4-EthylbenzonitrileEthyl group at position 4Different reactivity due to substitution
2,6-DimethylbenzonitrileTwo methyl groups instead of ethylMore polar; different physical properties

Uniqueness: The presence of two ethyl groups at the ortho positions (2 and 6) distinguishes 2,6-diethylbenzonitrile from other similar compounds by affecting its steric hindrance and electronic properties significantly compared to simpler derivatives like benzonitrile or those with methyl substitutions.

Palladium-Catalyzed Cyanation Approaches in Aryl Halide Functionalization

Palladium-catalyzed cyanation has emerged as a cornerstone for synthesizing 2,6-diethylbenzonitrile due to its compatibility with diverse aryl halide precursors and functional groups. The reaction typically involves transmetalation between a palladium-aryl intermediate and a cyanide source, followed by reductive elimination to yield the nitrile product.

Ligand Design and Solvent Optimization for Enhanced Reaction Efficiency

Ligand architecture critically influences catalytic activity and selectivity in palladium-mediated cyanation. Electron-deficient 2-pyridone ligands, such as 5-nitro-2-pyridone, have demonstrated exceptional efficacy in promoting non-directed C–H cyanation of arenes. These ligands facilitate C–H activation by stabilizing palladium intermediates while minimizing catalyst deactivation. Solvent systems also play a pivotal role; hexafluoroisopropanol (HFIP) enhances reaction rates by stabilizing charged intermediates through strong hydrogen-bonding interactions.

Table 1. Ligand and Solvent Effects on Pd-Catalyzed Cyanation of Mesitylene

LigandSolventYield (%)
5-Nitro-2-pyridoneHFIP84
1,10-PhenanthrolineDMF18
TriphenylphosphineToluene<5

Data adapted from ligand screening studies.

Mechanistic Studies of Transmetalation Steps in Cyanide Transfer Processes

Mechanistic investigations using kinetic isotope effect (KIE) experiments revealed that C–H bond cleavage is the rate-determining step in non-directed cyanation (k~H~/~D~ = 4.40). Transmetalation involves ligand exchange between a palladium-aryl intermediate and a cyanide source, such as AgCN, forming a Pd–CN complex prior to reductive elimination. Associative mechanisms dominate this step, as evidenced by Eyring analysis of nickel-catalyzed analogues.

Comparative Analysis of Nucleophilic vs. Electrophilic Substitution Pathways

Nucleophilic cyanation employs cyanide salts (e.g., K~4~[Fe(CN)~6~]) or metal cyanides (e.g., CuCN) to displace aryl halides via a two-electron oxidative addition mechanism. This pathway excels in functionalizing electron-deficient aryl halides but struggles with sterically hindered substrates like 2,6-diethyl derivatives.

In contrast, electrophilic cyanation utilizes reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to transfer cyanide via palladium-mediated cross-coupling. While this method tolerates bulky substrates, it requires stoichiometric oxidants and specialized cyanating agents.

Table 2. Performance of Cyanation Pathways for 2,6-Diethylbenzonitrile Synthesis

PathwayCyanide SourceYield (%)Substrate Compatibility
NucleophilicK~4~[Fe(CN)~6~]65Moderate
ElectrophilicNCTS78High
C–H ActivationAgCN84Excellent

Continuous Flow Reactor Technologies for Large-Scale Synthesis

Transitioning from batch to continuous flow reactors addresses scalability challenges in 2,6-diethylbenzonitrile production. Flow systems enhance mass and heat transfer in biphasic reactions, particularly when using insoluble cyanide sources like K~4~[Fe(CN)~6~]. A representative flow setup employs:

  • Preheating Zone: Aryl halide and catalyst dissolved in DMAc
  • Mixing Zone: Introduction of aqueous K~4~[Fe(CN)~6~] under turbulent flow
  • Reaction Zone: Nickel-catalyzed cyanation at 100°C with 10-minute residence time

This configuration achieves 92% conversion compared to 78% in batch mode, demonstrating the technology’s potential for kilogram-scale synthesis.

Application CategorySpecific FunctionKey Benefits
Organic Light-Emitting Diode Building BlockElectron acceptor unit in donor-acceptor systemsHigh electron affinity, good thermal stability
Triplet-Triplet Annihilation SystemsFacilitates efficient exciton conversion processesEfficient triplet harvesting, delayed fluorescence
Charge Transport MaterialsOptimizes charge carrier mobility and transportBalanced charge injection, reduced recombination losses
Electroluminescent DevicesEnhances luminescence efficiency and stabilityTunable emission properties, high quantum yield
Molecular ElectronicsProvides electronic coupling in molecular devicesControllable highest occupied molecular orbital-lowest unoccupied molecular orbital gaps, good processability
Organic SemiconductorsActs as n-type semiconductor materialAmbient stability, compatible with organic matrices
Solution-Processed FilmsEnables low-temperature processing methodsRoom temperature processing, uniform film formation
Non-Doped Organic Light-Emitting Diode ArchitecturesReduces device complexity and manufacturing costsSimplified architecture, reduced material costs

Table 3: Research Findings and Performance Data

Research AreaKey FindingsQuantitative Data
Exciton ManagementEffective singlet-triplet energy gap control through substitution patternsΔE_ST values: 0.2-0.5 eV range
Charge Transport OptimizationEnhanced charge carrier mobility via optimized molecular packingMobility values: 10⁻⁴ to 10⁻³ cm²/V·s
Molecular Engineering ParametersDiethyl substitution provides steric hindrance reducing aggregationDihedral angles: 45-60° between donor-acceptor units
Film Processing ConditionsSolution processing at 60-80°C yields optimal film morphologyFilm thickness: 50-200 nm optimal range
Device Performance ParametersExternal quantum efficiency improvements of 15-25% in organic light-emitting diode devicesExternal quantum efficiency improvements: 15-25% vs undoped systems
Stability CharacteristicsThermal stability up to 200°C with minimal decompositionT_d values: >200°C under nitrogen atmosphere

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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